

PhAc-ALGP-Dox vs. Doxorubicin: A Comparative Guide on In Vivo Efficacy

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Compound of Interest

Compound Name: *PhAc-ALGP-Dox*

Cat. No.: *B15605057*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the novel prodrug **PhAc-ALGP-Dox** against its parent compound, doxorubicin. The information presented is collated from preclinical studies and is intended to inform researchers and professionals in the field of drug development.

Executive Summary

PhAc-ALGP-Dox is a tetrapeptide-based prodrug of doxorubicin designed for targeted activation within the tumor microenvironment, aiming to enhance therapeutic efficacy while mitigating the systemic toxicity associated with conventional doxorubicin treatment. Preclinical in vivo studies have demonstrated that **PhAc-ALGP-Dox** exhibits significantly improved tolerability, greater tumor retention of the active drug, and superior tumor growth inhibition compared to doxorubicin across various cancer models.

Mechanism of Action: A Tale of Two Activation Strategies

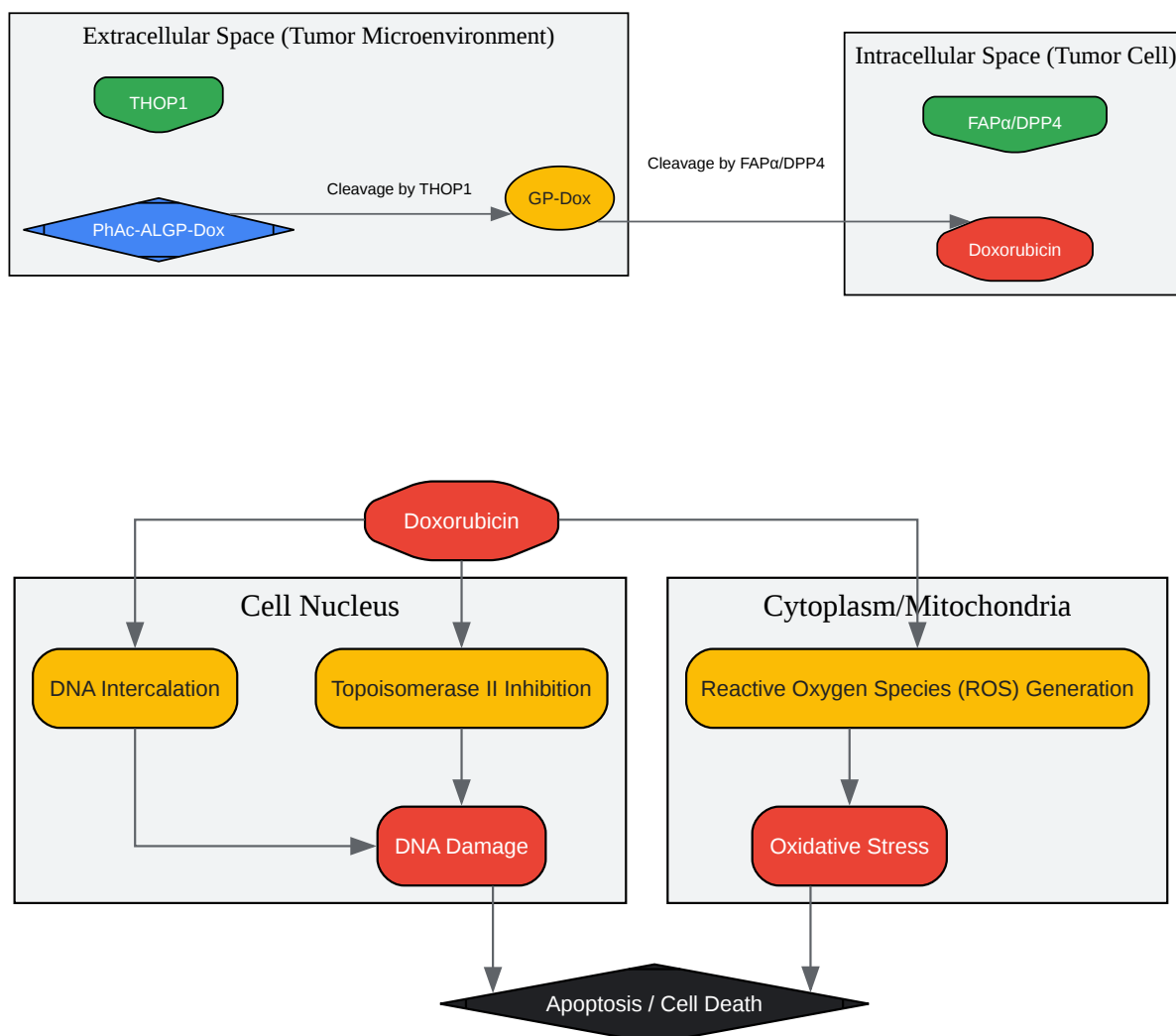
The fundamental difference in the in vivo efficacy between **PhAc-ALGP-Dox** and doxorubicin stems from their distinct mechanisms of action and activation.

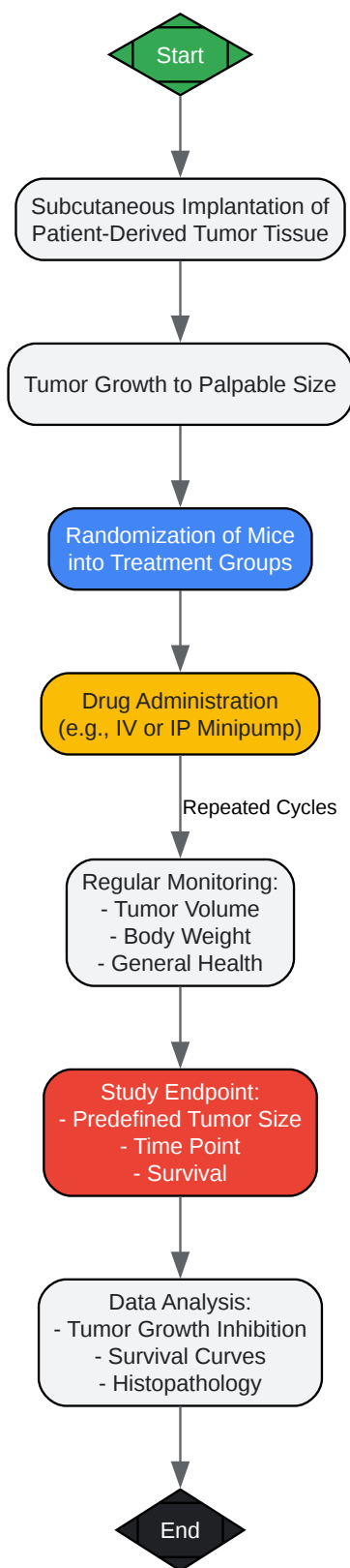
PhAc-ALGP-Dox: A Targeted, Two-Step Activation Cascade

PhAc-ALGP-Dox is engineered to remain largely inactive in systemic circulation, thereby reducing off-target toxicity. Its activation is a two-step process contingent on enzymes that are overexpressed in the tumor microenvironment[1][2][3][4][5].

- **Extracellular Cleavage:** The phosphonoacetyl (PhAc) cap renders the prodrug cell-impermeable. In the vicinity of the tumor, thimet oligopeptidase-1 (THOP1), an enzyme enriched in the tumor stroma, cleaves the tetrapeptide, forming a cell-permeable dipeptide-conjugate (GP-Dox)[1][2][3][4][5].
- **Intracellular Release of Doxorubicin:** This intermediate, while cell-permeable, is still biologically inactive. Once inside the tumor cell, it is further processed by intracellular enzymes such as fibroblast activation protein-alpha (FAP α) and/or dipeptidyl peptidase-4 (DPP4) to release the active doxorubicin[1][2][3][4][5].

This targeted activation leads to a higher concentration of doxorubicin specifically at the tumor site, enhancing its anti-cancer effects while minimizing exposure to healthy tissues.





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